Sonepiprazole hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

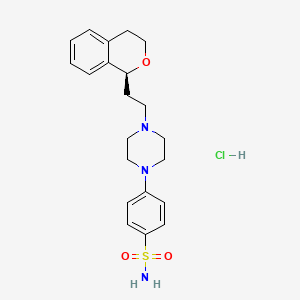

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMERFPJRWBLXAM-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sonepiprazole Hydrochloride: An In-depth Technical Guide to a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) hydrochloride, also known as PNU-101387G, is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Sonepiprazole has been a subject of interest in neuroscience research due to its high selectivity for the D4 receptor, a key target in various neuropsychiatric disorders. While it ultimately proved ineffective in clinical trials for schizophrenia, the study of sonepiprazole has contributed significantly to the understanding of the role of the D4 receptor in brain function and disease. This document details its binding affinity, functional activity, and the outcomes of preclinical and clinical investigations, offering valuable insights for researchers in pharmacology and drug development.

Introduction

Sonepiprazole is a phenylpiperazine derivative that acts as a highly selective antagonist at the dopamine D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain implicated in cognition and emotional regulation. The selective localization of D4 receptors and the high affinity of the atypical antipsychotic clozapine (B1669256) for this receptor subtype spurred the development of selective D4 antagonists like sonepiprazole with the hypothesis that they might offer a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders with fewer side effects than traditional antipsychotics.

Mechanism of Action

Sonepiprazole exerts its pharmacological effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. As a D2-like receptor, the D4 receptor is coupled to Gi/o proteins. Upon activation by an agonist, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this interaction, sonepiprazole prevents the agonist-induced inhibition of cAMP production, thereby modulating downstream signaling cascades.

Figure 1: Dopamine D4 Receptor Signaling Pathway and Inhibition by Sonepiprazole.

Pharmacological Profile

Binding Affinity and Selectivity

Sonepiprazole exhibits high affinity for the human dopamine D4 receptor with reported Ki values in the low nanomolar range.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes and other monoamine receptors is a key feature of its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Dopamine D4 | 10 | [1] |

| Dopamine D1 | > 2,000 | [1] |

| Dopamine D2 | > 2,000 | [1] |

| Dopamine D3 | > 2,000 | [1] |

| Serotonin 1A | > 2,000 | [1] |

| Serotonin 2 | > 2,000 | [1] |

| α1-Adrenergic | > 2,000 | [1] |

| α2-Adrenergic | > 2,000 | [1] |

Table 1: Binding Affinity Profile of Sonepiprazole for Various Receptors.

Functional Activity

As an antagonist, sonepiprazole blocks the functional effects of dopamine at the D4 receptor. This is typically assessed through in vitro functional assays that measure the downstream consequences of receptor activation, such as the inhibition of cAMP production or the recruitment of β-arrestin.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of sonepiprazole for the dopamine D4 receptor.

Figure 2: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of sonepiprazole.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of sonepiprazole to block the dopamine-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the human dopamine D4 receptor are cultured in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of sonepiprazole.

-

Stimulation: The cells are then stimulated with a fixed concentration of dopamine in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and elevate basal cAMP levels).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: The ability of sonepiprazole to reverse the dopamine-induced inhibition of cAMP accumulation is quantified, and an IC50 value is determined.

Functional Assay: β-Arrestin Recruitment

This assay assesses the ability of sonepiprazole to block dopamine-induced recruitment of β-arrestin to the D4 receptor, another key signaling event for many GPCRs.

Methodology:

-

Cell Line: A cell line is engineered to co-express the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Treatment: The cells are treated with varying concentrations of sonepiprazole prior to stimulation with a fixed concentration of dopamine.

-

Imaging: The translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane is visualized and quantified using high-content imaging or a plate-based reader.

-

Data Analysis: The concentration-dependent inhibition of dopamine-induced β-arrestin recruitment by sonepiprazole is analyzed to determine its potency as an antagonist in this pathway.

Preclinical and Clinical Studies

Preclinical In Vivo Studies

In animal models, sonepiprazole demonstrated a favorable safety profile compared to classical antipsychotics.[1] Notably, in a primate model of stress-induced cognitive deficits, sonepiprazole was shown to reverse these impairments, suggesting a potential role for D4 receptor antagonism in cognitive enhancement.[1]

Clinical Trials

A significant clinical trial investigated the efficacy of sonepiprazole for the treatment of schizophrenia.[2] In this placebo-controlled study, patients were treated with sonepiprazole, olanzapine (B1677200) (an active comparator), or placebo for six weeks. The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score. The results showed no statistically significant difference between any dose of sonepiprazole and placebo on the primary or any secondary endpoints.[2] In contrast, olanzapine demonstrated significant efficacy compared to placebo.[2] Consequently, the development of sonepiprazole for schizophrenia was discontinued.

Pharmacokinetics and Metabolism

Specific preclinical and clinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for sonepiprazole is not extensively available in the public domain. As a phenylpiperazine derivative developed for oral administration, it would be expected to exhibit good oral absorption and distribution to the central nervous system. Metabolism would likely occur in the liver via cytochrome P450 enzymes, a common pathway for many antipsychotic drugs. The lack of detailed public data on its ADME profile limits a full understanding of its disposition in vivo.

Conclusion

Sonepiprazole hydrochloride is a well-characterized, highly selective dopamine D4 receptor antagonist that has been instrumental in elucidating the role of the D4 receptor. While it did not demonstrate efficacy in the treatment of schizophrenia, its favorable preclinical profile, particularly in models of cognitive dysfunction, suggests that the D4 receptor remains a viable target for other CNS indications. The detailed experimental protocols and pharmacological data presented in this guide provide a valuable resource for researchers investigating the dopamine D4 receptor and developing novel therapeutics targeting this important G protein-coupled receptor. The story of sonepiprazole underscores the complexities of translating preclinical findings to clinical success and highlights the ongoing need for innovative approaches in neuropsychiatric drug discovery.

References

The Discovery and Synthesis of Sonepiprazole Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole hydrochloride (U-101,387, PNU-101,387-G) is a potent and highly selective dopamine (B1211576) D4 receptor antagonist that emerged from research programs aimed at developing novel antipsychotic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for its chemical synthesis and key biological assays, a quantitative summary of its receptor binding profile, and visualizations of the dopamine D4 receptor signaling pathway and experimental workflows. Although Sonepiprazole ultimately proved ineffective in clinical trials for schizophrenia, the methodologies and pharmacological insights gained from its development remain a valuable reference for researchers in the field of neuropharmacology and medicinal chemistry.

Discovery and Rationale

Sonepiprazole was developed by researchers at Pharmacia & Upjohn (now part of Pfizer) in the mid-1990s.[1] The rationale for its development was rooted in the "dopamine hypothesis" of schizophrenia, which posits that an overactivity of dopamine neurotransmission contributes to the symptoms of the disorder. At the time, existing antipsychotic medications primarily targeted the dopamine D2 receptor, and while effective for positive symptoms, they were often associated with significant extrapyramidal side effects.

The discovery of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, and its high density in cortical and limbic brain regions implicated in the pathophysiology of schizophrenia, presented a novel therapeutic target. It was hypothesized that a selective D4 antagonist could offer antipsychotic efficacy with a more favorable side-effect profile compared to non-selective D2 antagonists. Sonepiprazole was identified as a lead compound that exhibited high affinity and selectivity for the D4 receptor.

Chemical Synthesis of this compound

The synthesis of Sonepiprazole, chemically named (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl]benzenesulfonamide, was first reported by TenBrink et al. in 1996.[1] The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid.

Synthetic Scheme

The overall synthetic route involves the preparation of two key intermediates: (S)-1-(2-tosyloxyethyl)isochroman and 1-(4-benzenesulfonamidophenyl)piperazine, followed by their coupling to form the Sonepiprazole free base.

Experimental Protocols

Synthesis of (S)-1-(2-Hydroxyethyl)isochroman:

-

To a solution of (S)-isochroman-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, is slowly added a 1.0 M solution of borane-THF complex (2.0 eq).

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of methanol, followed by 1N HCl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel chromatography to afford (S)-1-(2-hydroxyethyl)isochroman as a colorless oil.

Synthesis of (S)-1-(2-Tosyloxyethyl)isochroman:

-

To a solution of (S)-1-(2-hydroxyethyl)isochroman (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude tosylate, which is used in the next step without further purification.

Synthesis of 1-(4-Benzenesulfonamidophenyl)piperazine:

-

A mixture of 1-(4-aminophenyl)piperazine (B1268280) (1.0 eq) and pyridine (B92270) (2.0 eq) in dichloromethane is cooled to 0 °C.

-

Benzenesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 6 hours.

-

The reaction mixture is diluted with dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is recrystallized from ethanol (B145695) to yield the desired product.

Synthesis of Sonepiprazole:

-

A mixture of (S)-1-(2-tosyloxyethyl)isochroman (1.0 eq), 1-(4-benzenesulfonamidophenyl)piperazine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (B52724) is heated at reflux for 24 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel chromatography to afford Sonepiprazole as a white solid.

Formation of this compound:

-

The Sonepiprazole free base is dissolved in a minimal amount of ethanol.

-

A solution of hydrochloric acid in ethanol (1.2 M) is added dropwise with stirring until the solution becomes acidic.

-

The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield this compound as a white crystalline solid.

Pharmacological Characterization

Sonepiprazole has been extensively characterized for its in vitro and in vivo pharmacological properties. It is a potent antagonist of the human dopamine D4 receptor with high selectivity over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors.

Receptor Binding Affinity

The binding affinity of Sonepiprazole for various receptors is typically determined by radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human receptor of interest.

-

Binding Reaction: The assay is performed in a final volume of 250 µL containing a specific concentration of the appropriate radioligand (e.g., [³H]-spiperone for D4 receptors), varying concentrations of Sonepiprazole, and the cell membrane preparation in a suitable assay buffer.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of Sonepiprazole is calculated from the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki values) of Sonepiprazole for various neurotransmitter receptors.

| Receptor | Ki (nM) |

| Dopamine D4 | 10[2] |

| Dopamine D1 | > 2000[2] |

| Dopamine D2 | > 2000[2] |

| Dopamine D3 | > 2000[2] |

| Serotonin 5-HT1A | > 2000[2] |

| Serotonin 5-HT2A | > 2000[2] |

| α1-Adrenergic | > 2000[2] |

| α2-Adrenergic | > 2000[2] |

| Histamine H1 | > 2000[2] |

Functional Activity

Sonepiprazole acts as a functional antagonist at the D4 receptor. This is typically assessed by measuring its ability to block agonist-induced changes in intracellular second messenger levels, such as cyclic AMP (cAMP).

Experimental Protocol: cAMP Functional Assay

-

Cell Culture: CHO cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

-

Assay Setup: Cells are plated in 96-well plates and incubated overnight.

-

Treatment: The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of Sonepiprazole.

-

Agonist Stimulation: After a pre-incubation period with Sonepiprazole, a fixed concentration of a dopamine agonist (e.g., quinpirole) is added to the wells to stimulate the D4 receptors. Forskolin is often used to co-stimulate adenylyl cyclase to amplify the signal.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The ability of Sonepiprazole to antagonize the agonist-induced inhibition of cAMP production is determined, and an IC50 value is calculated.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of Sonepiprazole.

Synthetic Workflow of Sonepiprazole

The following diagram illustrates the key steps in the chemical synthesis of Sonepiprazole.

Caption: Workflow for the chemical synthesis of this compound.

Radioligand Binding Assay Workflow

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D4 receptor antagonist. While it did not demonstrate efficacy for the treatment of schizophrenia in clinical trials, the research surrounding its discovery and development has contributed significantly to our understanding of the role of the D4 receptor in the central nervous system. The synthetic methodologies and pharmacological assays detailed in this guide provide a valuable technical resource for scientists working on the discovery and development of novel CNS-active compounds.

References

The Pharmacological Profile of Sonepiprazole (U-101,387): A Technical Overview

Introduction: Sonepiprazole (B1681054), also known as U-101,387, is a phenylpiperazine derivative that acts as a potent and highly selective dopamine (B1211576) D₄ receptor antagonist.[1] Developed as a potential atypical antipsychotic, its unique pharmacological profile, characterized by high selectivity for the D₄ receptor over other dopamine receptor subtypes and various other monoamine receptors, has made it a significant tool for investigating the physiological and pathological roles of the D₄ receptor.[2][3] Despite a promising preclinical profile suggesting a separation from the side effects common to classical neuroleptics, Sonepiprazole ultimately proved ineffective for treating the primary symptoms of schizophrenia in clinical trials.[1][4] This guide provides an in-depth summary of its binding affinity, functional activity, and the experimental methodologies used in its characterization.

In Vitro Pharmacological Profile

The defining characteristic of Sonepiprazole is its high affinity and selectivity for the dopamine D₄ receptor. This selectivity has been quantified through extensive in vitro binding and functional assays.

Binding Affinity Profile

Sonepiprazole's affinity for various neurotransmitter receptors has been determined using radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Kᵢ value indicating a higher binding affinity.

Table 1: Sonepiprazole Binding Affinities (Kᵢ, nM)

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity vs. hD₄.₂ | Reference |

|---|---|---|---|---|

| Dopamine D₄.₂ | Human | 10.1 | - | [2][5] |

| Dopamine D₄ | Rat | 3.6 | ~2.8x higher affinity | [5][6] |

| Dopamine D₂ | Rat | 5147 | >500-fold | [5][6] |

| Dopamine D₁, D₃ | - | >2000 | >200-fold | [2][3] |

| Serotonin (5-HT₁A, 5-HT₂) | - | >2000 | >200-fold | [3] |

| α₁- and α₂-Adrenergic | - | >2000 | >200-fold | [3] |

| Histamine H₁ | Rat | 7430 | >735-fold |[5][6] |

This table summarizes the high selectivity of Sonepiprazole for the D₄ receptor, with significantly weaker affinity for all other tested receptors.

Functional Activity

In functional assays, Sonepiprazole behaves as a pure antagonist. It effectively blocks the intracellular signaling cascade initiated by dopamine receptor agonists without exhibiting any intrinsic activity on its own.

Table 2: Sonepiprazole In Vitro Functional Activity

| Assay | System | Agonist | Sonepiprazole Activity | Effect | Reference |

|---|

| cAMP Inhibition | Stably transfected cells expressing D₄.₂ receptors | Quinpirole | Antagonist | Fully and dose-dependently antagonized quinpirole-induced cAMP inhibition. Produced no effect by itself. |[2] |

Experimental Protocols

The characterization of Sonepiprazole's pharmacology relies on established in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor. The protocol involves a competitive binding paradigm.

Methodology:

-

Preparation of Membranes: Cell lines (e.g., clonal cell lines) engineered to express a high density of the target receptor (e.g., human dopamine D₄.₂) are cultured and harvested.[2] The cell membranes, which contain the receptors, are isolated through centrifugation.

-

Competitive Binding: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-spiperone for D₄).

-

Addition of Test Compound: Increasing concentrations of the unlabeled test compound (Sonepiprazole) are added to the incubation mixture. Sonepiprazole competes with the radioligand for binding to the receptor sites.

-

Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[7]

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (cAMP Inhibition)

This assay measures a compound's ability to block the functional response of a G-protein coupled receptor (GPCR) following agonist stimulation. Dopamine D₂-like receptors, including D₄, are coupled to inhibitory G-proteins (Gᵢ/ₒ), which inhibit the enzyme adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP).[8]

Methodology:

-

Cell Culture: Stably transfected cells expressing the dopamine D₄.₂ receptor are cultured.[2]

-

Incubation with Antagonist: Cells are pre-incubated with varying concentrations of Sonepiprazole.

-

Agonist Stimulation: The cells are then stimulated with a D₂/D₄ receptor agonist, such as quinpirole, which would normally inhibit adenylyl cyclase and decrease intracellular cAMP levels.[2]

-

cAMP Measurement: After a set incubation period, the reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

-

Data Analysis: The ability of Sonepiprazole to reverse the quinpirole-induced inhibition of cAMP accumulation is quantified. This demonstrates its antagonist properties at the D₄ receptor.

Caption: Sonepiprazole's antagonism of D₄ receptor signaling.

In Vivo Pharmacological Profile

Sonepiprazole's in vivo effects are distinct from those of classical D₂ receptor antagonists, reflecting its unique receptor selectivity.

-

Behavioral Effects: Unlike typical neuroleptics such as haloperidol, Sonepiprazole does not block the acute behavioral effects of amphetamine or apomorphine (B128758) and does not alter spontaneous locomotion on its own.[1][2] However, it effectively reverses apomorphine-induced deficits in prepulse inhibition (a measure of sensorimotor gating) and has been shown to prevent stress-induced cognitive deficits in monkeys.[1][3]

-

Side Effect Profile: It is devoid of the extrapyramidal side effects (motor disturbances) and neuroendocrine effects (e.g., increased prolactin) that are characteristic of D₂ receptor blockade.[2]

-

Neurochemical Effects: Acute administration of Sonepiprazole does not alter the firing of dopamine neurons or affect monoamine turnover, consistent with the understanding that D₄ receptors do not function as major autoreceptors.[2]

-

Neuronal Activation: Despite its lack of classical neuroleptic effects, Sonepiprazole potently induces the expression of c-fos mRNA in the infralimbic and ventral prelimbic cortex.[2] This pattern of cortical activation is similar to that produced by the atypical antipsychotic clozapine (B1669256) and is consistent with the high density of D₄ receptors in cortical regions.[2]

-

Pharmacokinetics: The compound exhibits excellent oral bioavailability and brain penetration.[2]

References

- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scielo.br [scielo.br]

- 8. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Sonepiprazole Hydrochloride: A Neuropharmacological Intervention for Stress-Induced Cognitive Deficits

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic stress is a significant contributor to the etiology of cognitive dysfunction, particularly impacting executive functions mediated by the prefrontal cortex (PFC). Sonepiprazole (B1681054) hydrochloride, a selective antagonist of the dopamine (B1211576) D4 receptor, has emerged as a promising pharmacological agent for mitigating these stress-induced cognitive impairments. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of Sonepiprazole in reversing cognitive deficits induced by stress. It details the experimental protocols for inducing stress and assessing cognitive outcomes in animal models, presents the available quantitative data, and elucidates the hypothesized signaling pathways through which Sonepiprazole exerts its therapeutic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for stress-related cognitive disorders.

Introduction: The Neurobiology of Stress and Cognitive Dysfunction

The prefrontal cortex (PFC) is a critical brain region for higher-order cognitive functions, including working memory, attention, and decision-making. The PFC is also highly susceptible to the detrimental effects of stress. Exposure to acute or chronic stress can lead to a cascade of neurochemical changes in the PFC, most notably dysregulation of dopamine and serotonin (B10506) neurotransmission, which can impair cognitive performance[1][2].

Antipsychotic medications, which primarily target dopamine and serotonin receptors, have been investigated for their potential to ameliorate cognitive deficits in various neuropsychiatric disorders[1][3][4][5][6][7][8]. Sonepiprazole is a selective antagonist of the dopamine D4 receptor, with high selectivity over D1, D2, and D3 receptors, as well as serotonin (5-HT) 1A and 2A receptors[9]. While clinical trials have shown Sonepiprazole to be ineffective in treating the primary symptoms of schizophrenia[9][10], preclinical evidence suggests a potential role in reversing stress-induced cognitive deficits[9].

Sonepiprazole Hydrochloride: Pharmacological Profile

This compound is a potent and selective antagonist of the dopamine D4 receptor, with a Ki value of 10 nM[9]. Its high selectivity for the D4 receptor over other dopamine and serotonin receptor subtypes suggests a targeted mechanism of action, potentially with a more favorable side-effect profile compared to less selective antipsychotic agents.

Preclinical Evidence for the Efficacy of Sonepiprazole in Reversing Stress-Induced Cognitive Deficits

The primary evidence for the efficacy of Sonepiprazole in mitigating stress-induced cognitive deficits comes from a study in rhesus monkeys[9]. In this pharmacological model of stress, Sonepiprazole was shown to prevent the cognitive impairments induced by the stressor.

Quantitative Data from Preclinical Studies

A comprehensive summary of the quantitative data from preclinical studies investigating the effects of Sonepiprazole on stress-induced cognitive deficits is presented below.

| Animal Model | Stress Paradigm | Cognitive Task | Sonepiprazole Dose | Key Findings | Reference |

| Rhesus Monkeys | Pharmacological Stress | Delayed Response Task (Working Memory) | Not specified in abstract | Reversed stress-induced cognitive deficits | Arnsten et al., 2000[9] |

| Further studies needed to expand this dataset |

Detailed Experimental Protocols

For researchers aiming to investigate the effects of Sonepiprazole or other compounds on stress-induced cognitive deficits, the following protocols for stress induction and behavioral assessment are widely used and validated in rodent models.

Stress Induction: Unpredictable Chronic Mild Stress (UCMS) Protocol

The UCMS protocol is a well-established method for inducing a depressive-like phenotype and cognitive impairments in rodents by exposing them to a series of mild, unpredictable stressors over an extended period[11][12][13][14][15].

Objective: To induce a state of chronic stress that mimics aspects of human depression and stress-related disorders.

Materials:

-

Rodent cages

-

Water bottles

-

Bedding (sawdust)

-

Stroboscopic light

-

Tilted cage platforms (45-degree angle)

-

Empty cages

-

Cages with a small amount of cold water (1 cm depth)

-

Timer

Procedure:

-

Acclimation: House animals in their home cages for at least one week prior to the start of the protocol to acclimate them to the housing conditions.

-

Stressor Regimen: Over a period of 4-8 weeks, expose the animals to a daily stressor for a duration of 3-4 hours. The stressors should be applied in a random and unpredictable order.

-

Types of Stressors:

-

Damp Bedding: Add water to the home cage bedding until it is damp.

-

Bedding Removal: Remove all bedding from the home cage.

-

Cage Tilt: Place the home cage on a platform tilted at a 45-degree angle.

-

Light/Dark Cycle Alteration: Keep the lights on continuously for 24 hours.

-

Social Stress: House the animal in a cage previously occupied by another animal.

-

Shallow Water Bath: Place the animal in a cage with a shallow layer of cold water.

-

Predator Sounds/Smells: Expose the animal to recordings of predator sounds or the scent of predator urine.

-

-

Control Group: A control group of animals should be housed in identical conditions but not exposed to the stressors.

Cognitive Assessment: Novel Object Recognition Test (NORT)

The NORT is a widely used behavioral assay to assess recognition memory in rodents[16][17][18][19][20]. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Objective: To evaluate an animal's ability to recognize a previously encountered object.

Materials:

-

Open field arena (e.g., 40 x 40 cm)

-

Two identical objects (familiar objects)

-

One novel object (different in shape and texture from the familiar objects)

-

Video recording and tracking software

-

70% ethanol (B145695) for cleaning

Procedure:

-

Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).

-

Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 to 24 hours).

-

Testing Phase: After the retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time the animal spends exploring each object (sniffing, touching). Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Anxiety Assessment: Elevated Plus Maze (EPM)

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents[21][22][23][24][25]. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Objective: To measure anxiety-like behavior.

Materials:

-

Elevated plus-shaped maze with two open arms and two closed arms.

-

Video recording and tracking software.

-

70% ethanol for cleaning.

Procedure:

-

Acclimation: Habituate the animal to the testing room for at least 30 minutes before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm.

-

Exploration: Allow the animal to freely explore the maze for 5 minutes.

-

Data Analysis: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm. A lower percentage of time spent in the open arms and fewer entries into the open arms are indicative of higher anxiety-like behavior.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating Sonepiprazole

Caption: Experimental workflow for assessing Sonepiprazole's efficacy.

Hypothesized Signaling Pathway of Sonepiprazole in the PFC

Caption: Hypothesized mechanism of Sonepiprazole in the prefrontal cortex.

Discussion and Future Directions

The available preclinical evidence, although limited, suggests that this compound may be a viable therapeutic agent for the treatment of stress-induced cognitive deficits. Its selective antagonism of the dopamine D4 receptor offers a targeted approach to modulating dopamine signaling in the PFC, a key brain region affected by stress.

Future research should focus on:

-

Conducting further preclinical studies in rodent models of stress-induced cognitive dysfunction to expand the quantitative dataset on Sonepiprazole's efficacy.

-

Investigating the dose-response relationship of Sonepiprazole on cognitive performance.

-

Elucidating the precise downstream molecular mechanisms through which D4 receptor antagonism reverses stress-induced cognitive impairments.

-

Exploring the potential of Sonepiprazole in combination with other therapeutic modalities, such as cognitive remediation.

Conclusion

This compound represents a promising avenue of research for the development of novel treatments for stress-related cognitive disorders. Its selective pharmacological profile and preclinical efficacy in a primate model of stress warrant further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore the therapeutic potential of Sonepiprazole and other D4 receptor antagonists in this critical area of unmet medical need.

References

- 1. Dopamine and serotonin interactions in the prefrontal cortex: insights on antipsychotic drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cognitive change and antipsychotic medications: Results from a pragmatic rater-blind RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of second-generation antipsychotics on cognition: current issues and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotics, Metabolic Adverse Effects, and Cognitive Function in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Antipsychotics on Cognition in Schizophrenia—A Current Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipsychotic Drugs and Cognitive Function: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]

- 13. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]

- 15. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]

- 16. mmpc.org [mmpc.org]

- 17. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. behaviorcloud.com [behaviorcloud.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel Object Recognition [protocols.io]

- 21. protocols.io [protocols.io]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 25. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

Preclinical Research on Sonepiprazole Hydrochloride for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sonepiprazole (B1681054) hydrochloride is a selective dopamine (B1211576) D4 receptor antagonist that was investigated for the treatment of schizophrenia. Despite initial preclinical interest, it proved ineffective in clinical trials.[1] Consequently, comprehensive preclinical data, particularly quantitative in vivo studies and detailed toxicology reports, are not extensively available in the public domain. This guide synthesizes the accessible preclinical information to provide a technical overview for research and development professionals.

Introduction

Sonepiprazole hydrochloride (also known as PNU-101387G and U-101387) is a potent and selective antagonist of the dopamine D4 receptor. The rationale for its development stemmed from the observation that the atypical antipsychotic clozapine, which has superior efficacy in treatment-resistant schizophrenia, exhibits a high affinity for the D4 receptor.[1] This led to the hypothesis that selective D4 receptor antagonism could offer a novel therapeutic approach to schizophrenia with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).

Pharmacodynamics

In Vitro Receptor Binding Profile

Sonepiprazole demonstrates high affinity and selectivity for the dopamine D4 receptor. The available binding affinity data (Ki) are summarized in the table below.

| Receptor Target | Species/System | Ki (nM) | Reference |

| Dopamine D4.2 | Clonal Cell Lines | 10 | [2] |

| Dopamine D2 | - | >2000 | [2] |

| Other Dopamine Receptors | - | >2000 | [2] |

| Noradrenaline Receptors | - | >2000 | [2] |

| Serotonin (B10506) Receptors | - | >2000 | [2] |

| Histamine Receptors | - | >2000 | [2] |

Note: The table indicates a high degree of selectivity for the D4 receptor over other tested monoamine receptors.

In Vivo Pharmacodynamic Profile

| Preclinical Model/Assay | Species | Key Findings | Implications | Reference |

| Neurotransmitter Release (In Vivo Microdialysis) | Rat | - Dramatically increased dopamine release in the prefrontal cortex (PFC). - Modestly increased dopamine release in the caudate putamen (CPU). - Decreased dopamine release in the nucleus accumbens (NAcc) at higher doses. - No effect on serotonin release in A9 or A10 terminal fields. | The region-specific modulation of dopamine release, particularly the increase in the PFC, was hypothesized to be beneficial for the cognitive and negative symptoms of schizophrenia. | [3] |

| Stress-Induced Cognitive Deficits | Monkey | - Dose-dependently reversed working memory deficits induced by the pharmacological stressor FG7142 in a delayed response task. - No significant effects on its own, though trends towards improvement at low doses and impairment at higher doses were noted. | Suggests a potential role for D4 receptor antagonism in mitigating stress-related cognitive dysfunction, a core feature of schizophrenia. | |

| Models of Extrapyramidal Side Effects (EPS) | Rodent | - Did not block the acute behavioral effects of amphetamine or apomorphine. - Did not alter spontaneous locomotion. - Was without effect in behavioral and biochemical tests predictive of extrapyramidal and neuroendocrine side effects. | Indicates a low propensity for inducing motor side effects commonly associated with D2 receptor antagonists. | [2] |

| Dopamine Neuron Activity | Rat | - Did not alter dopamine neuronal firing on its own. - Did not reverse the inhibition of dopamine neuron firing produced by dopamine agonists. - Did not affect monoamine turnover in areas innervated by mesencephalic or hypothalamic dopamine neurons. | Consistent with the lack of D4 autoreceptor function and further supports a low risk of EPS. | [2] |

| Gene Expression | Rat | - Potently induced c-fos mRNA expression in the infralimbic/ventral prelimbic cortex, similar to clozapine. | This cortical activation pattern is consistent with the distribution of D4 receptors and was considered a marker of potential antipsychotic-like activity. | [2] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not widely published. However, one study noted that it possesses excellent oral bioavailability and brain penetration.[2]

Toxicology and Safety Pharmacology

A comprehensive public toxicology report for this compound is unavailable. Preclinical studies indicated a lack of effects in behavioral and biochemical assays predictive of extrapyramidal and neuroendocrine side effects.[2] Standard safety pharmacology studies, as outlined by ICH guidelines, would have been conducted to assess effects on the cardiovascular, respiratory, and central nervous systems prior to clinical trials, but these results are not publicly accessible.[3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Sonepiprazole are not fully described in the available literature. Below are generalized descriptions based on the methodologies mentioned in the cited studies.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of Sonepiprazole for various neurotransmitter receptors.

-

Methodology: Radioligand binding assays were performed using clonal cell lines expressing the recombinant human dopamine D4.2 receptor. The affinity (Ki) was determined by measuring the displacement of a specific radioligand by increasing concentrations of Sonepiprazole. Similar assays were conducted for a panel of other receptors to assess selectivity.[2]

In Vivo Microdialysis

-

Objective: To measure the effect of Sonepiprazole on extracellular levels of dopamine and serotonin in different brain regions of anesthetized rats.

-

Methodology:

-

Male Sprague-Dawley rats were anesthetized with chloral (B1216628) hydrate.

-

Microdialysis probes were stereotaxically implanted into the prefrontal cortex (PFC), nucleus accumbens (NAcc), and caudate putamen (CPU).

-

Probes were perfused with artificial cerebrospinal fluid.

-

After a stabilization period, baseline dialysate samples were collected.

-

Sonepiprazole was administered (e.g., intraperitoneally), and subsequent dialysate samples were collected at regular intervals.

-

Neurotransmitter levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in neurotransmitter levels were expressed as a percentage of the baseline.

-

Animal Models of Schizophrenia-Relevant Behaviors

While specific data for Sonepiprazole is lacking, the following are standard preclinical models that would have been used to evaluate its antipsychotic potential:

-

Prepulse Inhibition (PPI) of the Startle Reflex:

-

Objective: To assess sensorimotor gating, a process deficient in schizophrenia.

-

General Protocol: Rodents are placed in a startle chamber. A weak auditory prestimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). The percentage of inhibition of the startle response by the prepulse is measured. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic drugs (e.g., apomorphine, phencyclidine) or in genetic models.

-

-

Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion:

-

Objective: To model the positive symptoms of schizophrenia.

-

General Protocol: Rodents are administered a psychostimulant like amphetamine or a glutamate (B1630785) antagonist like PCP to induce hyperlocomotion. The ability of the test compound to attenuate this hyperlocomotion is measured as an indicator of antipsychotic-like activity.

-

Visualizations

Hypothesized Signaling Pathway of Sonepiprazole

References

- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety Pharmacology - IITRI [iitri.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. altasciences.com [altasciences.com]

Sonepiprazole Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of sonepiprazole (B1681054) hydrochloride for dopamine (B1211576) receptors. Sonepiprazole, a phenylpiperazine derivative, has been identified as a highly selective antagonist for the dopamine D4 receptor. This document summarizes the quantitative data on its binding profile, details the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.

Executive Summary

Sonepiprazole hydrochloride demonstrates a high affinity and remarkable selectivity for the dopamine D4 receptor. Its binding affinity for the D4 receptor is in the low nanomolar range, while it exhibits significantly lower affinity for other dopamine receptor subtypes, including D1, D2, and D3. This high selectivity suggests a potential for targeted therapeutic applications with a reduced likelihood of off-target effects commonly associated with less selective dopamine antagonists. This guide will delve into the specifics of this binding profile and the experimental basis for these findings.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data presented in Table 1 summarizes the binding affinities of this compound for various dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D1 | > 2,000 | [Merchant et al., 1996] |

| Dopamine D2 | > 2,000 | [Merchant et al., 1996] |

| Dopamine D3 | > 2,000 | [Merchant et al., 1996] |

| Dopamine D4 | 10 | [Merchant et al., 1996] |

Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes

The data clearly indicates that sonepiprazole is over 200-fold more selective for the D4 receptor compared to the D1, D2, and D3 receptors.

Experimental Protocols

The determination of sonepiprazole's binding affinity for dopamine receptors is primarily achieved through competitive radioligand binding assays. This section outlines a typical methodology for such an experiment.

Materials and Reagents

-

Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D1, D2, D3, or D4 receptor subtypes.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the dopamine receptor subtype being studied. For the D4 receptor, [³H]-spiperone or a more selective D4 radioligand could be used.

-

Competitor Ligand: this compound of high purity.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., haloperidol (B65202) or clozapine) to determine the level of non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl₂, CaCl₂), adjusted to a physiological pH (e.g., 7.4).

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

Cell Culture and Membrane Preparation

-

Cell Culture: The recombinant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Harvesting: Cells are harvested when they reach a suitable confluency.

-

Membrane Preparation:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are scraped and centrifuged to form a cell pellet.

-

The cell pellet is resuspended in a hypotonic lysis buffer and homogenized using a Dounce homogenizer or sonicator.

-

The homogenate is centrifuged at a low speed to remove nuclei and intact cells.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed amount of cell membrane preparation (containing the target receptors).

-

A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

For determining total binding, another set of wells will contain the membrane preparation and the radioligand only.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

Data Analysis

-

The raw data (counts per minute, CPM) are converted to specific binding by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Dopamine D4 Receptor Signaling Pathway

Sonepiprazole acts as an antagonist at the D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. The canonical signaling pathway for the D4 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Antagonistic action of Sonepiprazole on the D4 receptor pathway.

Conclusion

This compound is a potent and highly selective antagonist of the dopamine D4 receptor. The quantitative data derived from radioligand binding assays confirm its preferential binding to the D4 subtype over other dopamine receptors. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of such compounds. Understanding the specific binding profile and the underlying signaling pathways is crucial for the rational design and development of novel therapeutics targeting the dopaminergic system.

Sonepiprazole Hydrochloride: A Technical Review of its Preclinical Profile and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) hydrochloride (U-101,387) is a phenylpiperazine derivative that acts as a highly selective dopamine (B1211576) D4 receptor antagonist.[1][2] Initially developed as a potential antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy.[1][3] While some preclinical studies suggested potential cognitive-enhancing effects in specific stress-related models, a broader neuroprotective profile has not been established.[1][2] This technical guide provides a comprehensive overview of the available data on Sonepiprazole, including its mechanism of action, key preclinical findings, and the results of its pivotal clinical trial in schizophrenia. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Mechanism of Action

Sonepiprazole's primary mechanism of action is its high-affinity, selective antagonism of the dopamine D4 receptor.[1][2] Its selectivity is a key feature, with significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), serotonin (B10506) receptors (5-HT1A, 5-HT2), and adrenergic receptors (α1, α2).[2] More recent research has also identified Sonepiprazole as a potent inhibitor of human carbonic anhydrases (hCAs), with particularly strong activity against the brain-associated isoform hCA VII.[4] The therapeutic implications of this secondary mechanism have not been extensively explored.

Dopamine D4 Receptor Antagonism

The rationale for developing a selective D4 antagonist for schizophrenia was based on the observation that the atypical antipsychotic clozapine (B1669256) has a high affinity for this receptor and the localization of D4 receptors in the prefrontal cortex, a brain region implicated in the pathophysiology of the disorder.[3] The hypothesis was that selective D4 blockade could replicate some of the therapeutic benefits of clozapine with a more favorable side effect profile.

Signaling Pathway

The downstream signaling effects of Sonepiprazole's D4 antagonism in a neuroprotective context are not well-documented due to the lack of specific research in this area. However, a generalized pathway for a D4 antagonist can be conceptualized.

References

- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonepiprazole mesilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Sonepiprazole Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole hydrochloride, also known as PNU-101387 or U-101387, is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] It exhibits high selectivity for the D4 receptor subtype over other dopamine receptors (D1, D2, D3) as well as serotonin (B10506) and adrenergic receptors.[1] This selectivity makes Sonepiprazole a valuable research tool for elucidating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. Preclinical studies have explored its potential in models of neuropsychiatric disorders.[2][3] These application notes provide a detailed protocol for the in vivo administration of this compound in rodent models, based on available literature and common practices for similar compounds.

Mechanism of Action

Sonepiprazole acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of dopamine to the D4 receptor, Sonepiprazole prevents this downstream signaling cascade.

Data Presentation

The following tables summarize representative quantitative data for the in vivo administration of this compound and other selective D4 receptor antagonists in rodents.

Table 1: Recommended Dose Ranges for this compound in Rodents

| Species | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |

| Rat | Intraperitoneal (i.p.) | 1 - 10 | Reversal of cocaine-induced hyperlocomotion (inferred from similar D4 antagonists) | [4] |

| Mouse | Intraperitoneal (i.p.) | 1.5 - 6 | Modulation of sleep/wake states (data from a similar D4 antagonist, L-741,741) | [5] |

| Monkey | Intramuscular (i.m.) | 0.1 - 0.8 | Reversal of stress-induced cognitive deficits | [2] |

Table 2: Pharmacokinetic Parameters of Sonepiprazole (U-101387)

| Species | Bioavailability | Brain Penetration | Notes | Reference |

| Rodent | Excellent (Oral) | High | Specific quantitative data not available in the provided abstract. | [1] |

Experimental Protocols

Materials

-

This compound (powder form)

-

Vehicle solution (e.g., 10% DMSO in sterile saline)[5]

-

Sterile syringes and needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Experimental Workflow

Preparation of this compound Solution

-

Vehicle Selection: this compound has limited aqueous solubility. A common vehicle for similar compounds is a solution of 10% Dimethyl sulfoxide (B87167) (DMSO) in 90% sterile saline (0.9% NaCl).[5] The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.

-

Calculation: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the injection volume (e.g., 5-10 mL/kg for intraperitoneal injection in rats).

-

Dissolution:

-

Weigh the appropriate amount of this compound powder.

-

First, dissolve the powder in the required volume of DMSO.

-

Once fully dissolved, add the sterile saline to the final volume and mix thoroughly.

-

The solution should be prepared fresh on the day of the experiment.

-

Administration Protocol (Intraperitoneal Injection)

-

Animal Handling: Handle the animals gently to minimize stress. For intraperitoneal (i.p.) injection, restrain the rodent securely. For rats, this can be done by holding the animal with its head tilted downwards to move the abdominal organs away from the injection site.

-

Dose Calculation: Weigh each animal immediately before dosing to ensure accurate dose calculation.

-

Injection Procedure:

-

Draw the calculated volume of the Sonepiprazole solution into a sterile syringe fitted with an appropriate gauge needle.

-

The injection site is typically the lower right abdominal quadrant to avoid the cecum and bladder.

-

Insert the needle at a 15-20 degree angle.

-

Before injecting, gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate incorrect needle placement.

-

Inject the solution smoothly and withdraw the needle.

-

-

Post-Administration Monitoring: Observe the animals for any adverse reactions immediately after injection and at regular intervals.

Experimental Considerations

-

Control Group: A vehicle-only control group should always be included to account for any effects of the solvent or the injection procedure itself.

-

Dose-Response: To characterize the effects of Sonepiprazole, it is recommended to test a range of doses.

-

Timing of Administration: The pretreatment time (the interval between drug administration and behavioral or physiological testing) should be optimized. A 60-minute pretreatment time has been used in non-human primate studies with Sonepiprazole.[2]

-

Route of Administration: While intraperitoneal injection is common in rodent research, Sonepiprazole has been noted to have excellent oral bioavailability.[1] Therefore, oral gavage could be an alternative route of administration, depending on the experimental design.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the ethical treatment of laboratory animals.

Conclusion

This compound is a valuable tool for investigating the role of the dopamine D4 receptor. The protocols outlined in these application notes provide a framework for its in vivo administration in rodents. Researchers should carefully consider the specific requirements of their experimental design and conduct pilot studies to determine the optimal dose, vehicle, and timing for their particular application.

References

- 1. vb.bioscientifica.com [vb.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of selective dopamine D4 receptor antagonist, L-741,741, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sonepiprazole Hydrochloride Dosage Calculation for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole (B1681054) hydrochloride is a highly selective antagonist of the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1][2] Its high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3) and various serotonin (B10506) and adrenergic receptors makes it a valuable tool for elucidating the specific roles of the D4 receptor in normal brain function and in neuropsychiatric disorders such as schizophrenia.[2][3] In animal models, sonepiprazole has been shown to reverse deficits in prepulse inhibition and alleviate stress-induced cognitive impairment, suggesting its potential as a therapeutic agent.[1] These application notes provide a comprehensive guide for the calculation of sonepiprazole hydrochloride dosage in mouse models and detail relevant experimental protocols.

This compound: Quantitative Data

| Property | Value | Reference |

| Synonyms | PNU-101387G, U-101387 | [1] |

| Molecular Formula | C₂₁H₂₇N₃O₃S · HCl | [4] |

| Molecular Weight | 437.98 g/mol | [4] |

| Ki for human D4 receptor | 10.1 nM | [3] |

| Ki for rat D4 receptor | 3.6 nM | [3] |

| Selectivity | >100-fold for D4 over D1, D2, D3, serotonin, and adrenergic receptors | [2][3] |

Dosage Calculation for Mouse Models

Determining the appropriate dosage of this compound for mouse models is a critical step in preclinical research. Due to the faster metabolism of antipsychotic drugs in rodents compared to humans, direct translation of clinical doses is not feasible.[5][6] Therefore, initial dose-finding studies are essential. Based on studies of other selective D4 receptor antagonists in mice, a starting dose range can be estimated.

Recommended Starting Dose Range:

A suggested starting point for intraperitoneal (IP) administration of this compound in mice is between 1 and 10 mg/kg . This range is extrapolated from studies using other selective D4 antagonists in rodents. For instance, the selective D4 antagonist L-745,870 was effective at a dose of 5 mg/kg in mice, while L-741,741 showed effects at doses of 1.5, 3, and 6 mg/kg in rats.[7][8] A study using sonepiprazole (PNU-101387G) in rhesus monkeys found a dose of 0.1-0.8 mg/kg to be effective in reversing cognitive deficits.[3]

Important Considerations:

-

Dose-Response Studies: It is imperative to conduct a dose-response study to determine the optimal dose for the specific behavioral or physiological endpoint of interest.

-

Route of Administration: The dosage will vary depending on the route of administration (e.g., intraperitoneal, subcutaneous, oral). The protocols provided below are for intraperitoneal injection.

-

Strain, Age, and Sex of Mice: These factors can influence drug metabolism and behavioral responses, necessitating potential adjustments to the dosage.

-

Vehicle Solution: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, with the final concentration of the agent kept low to avoid toxicity.

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common method for administering substances to rodents.

Materials:

-

This compound

-

Sterile vehicle (e.g., 0.9% saline, with or without a solubilizing agent)

-

Sterile syringes (1 mL) and needles (25-27 gauge)[7]

-

70% ethanol

-

Animal scale

Procedure:

-

Preparation: Prepare the appropriate concentration of this compound in the chosen sterile vehicle. Warm the solution to room temperature to minimize discomfort to the animal.[3]

-

Animal Handling: Weigh the mouse to accurately calculate the injection volume. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The animal should be held in a supine position (on its back) with the head tilted slightly downwards.[8]

-

Injection Site: The recommended injection site is the lower right quadrant of the abdomen.[7][8] This location avoids the cecum (on the left side) and the bladder.

-

Injection: Clean the injection site with 70% ethanol. Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[3] Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, slowly inject the solution.

-

Post-Injection: Withdraw the needle and return the mouse to its home cage. Monitor the animal for any signs of distress or adverse reactions.[7]

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, a neurological process that filters out unnecessary stimuli. Deficits in PPI are observed in schizophrenia and other neuropsychiatric disorders.[9][10]

Apparatus:

-

A startle chamber with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.

Procedure:

-

Acclimation: Place the mouse in the startle chamber and allow it to acclimate for a 5-minute period with only background white noise (e.g., 65-70 dB).[1][9]

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).

-

Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75, 80, or 85 dB for 20 ms).

-

Prepulse-pulse trials: The prepulse stimulus is presented 100 ms (B15284909) before the pulse stimulus.

-

No-stimulus trials: Only background noise is present.

-

-

Data Analysis: The startle response is measured as the peak amplitude of the movement. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle response in prepulse-pulse trial / Startle response in pulse-alone trial)] x 100.[1]

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory. It is based on the innate tendency of mice to explore novel objects more than familiar ones.[2]

Apparatus:

-

An open-field arena.

-

Two identical objects (familiar objects) and one different object (novel object). The objects should be of similar size and material but differ in shape and appearance.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[2][11]

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[2][11]

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.[11]

-

Data Analysis: Record the time spent exploring each object (sniffing or touching with the nose or paws). A discrimination index is calculated to quantify recognition memory: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).[2]

Signaling Pathway and Experimental Workflow

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon binding of dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][12] This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence neuronal excitability and gene expression. The D4 receptor can also modulate glutamate (B1630785) receptor activity, thereby influencing synaptic plasticity.[12]

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for this compound in Mouse Models

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in mouse models of neuropsychiatric disorders.

Caption: Experimental Workflow for this compound in Mice.

References

- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]